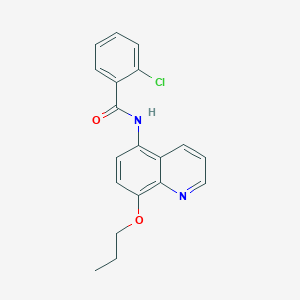![molecular formula C26H30N4O4S B14980931 2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(2-methylphenyl)propanamide](/img/structure/B14980931.png)
2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(2-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(2-methylphenyl)propanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a phthalazinone core, which is known for its biological activity, and a sulfonamide group, which is often associated with antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(2-methylphenyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the phthalazinone intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Final coupling: The final step involves coupling the sulfonamide-phthalazinone intermediate with 2-methylphenylpropanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The phthalazinone core can be reduced to form dihydrophthalazinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydrophthalazinone derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
Medicinal Chemistry: The compound’s phthalazinone core and sulfonamide group suggest potential as an antimicrobial or anti-inflammatory agent.
Materials Science: The compound’s unique structure could be explored for use in organic electronic materials or as a building block for more complex molecular architectures.
作用機序
The mechanism of action of 2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(2-methylphenyl)propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. For example, if it acts as a COX inhibitor, it would bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.
Valdecoxib: Another COX-2 inhibitor with similar applications but withdrawn due to cardiovascular risks.
Rofecoxib: A COX-2 inhibitor that was also withdrawn from the market due to safety concerns.
Uniqueness
2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}-N-(2-methylphenyl)propanamide is unique due to its combination of a phthalazinone core and a sulfonamide group, which may confer dual antimicrobial and anti-inflammatory activities . This dual functionality could make it a valuable candidate for further research and development in medicinal chemistry.
特性
分子式 |
C26H30N4O4S |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
2-[4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C26H30N4O4S/c1-16-9-5-8-12-22(16)28-25(31)18(3)30-26(32)21-11-7-6-10-20(21)24(29-30)19-14-13-17(2)23(15-19)35(33,34)27-4/h5,8-9,12-15,18,27H,6-7,10-11H2,1-4H3,(H,28,31) |
InChIキー |
KPEOHWSARHOANK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C(C)C(=O)NC4=CC=CC=C4C)S(=O)(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


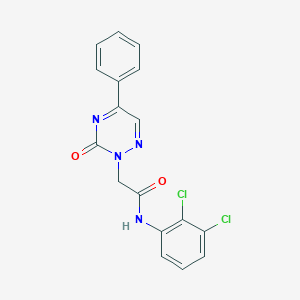
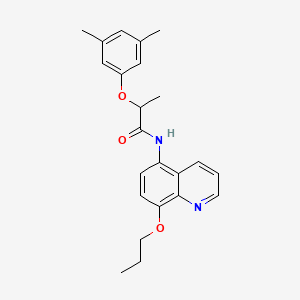

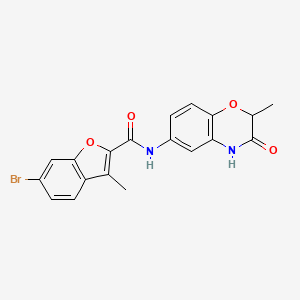
![Butyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B14980885.png)
![5-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14980889.png)
![5-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14980891.png)
![3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14980904.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B14980908.png)
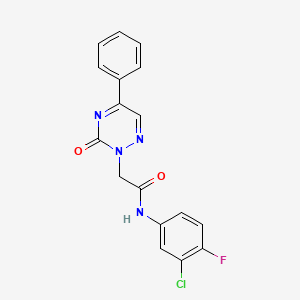
![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14980928.png)
![2-Acetyl-5-methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14980939.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B14980941.png)
